

Beyond Lavender: A Technical Guide to the Natural Occurrence of **Lavandulol**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lavandulol*

Cat. No.: B192245

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of **lavandulol**, with a specific focus on its occurrence beyond its primary source, lavender (*Lavandula* species). While **lavandulol** and its esters are characteristic and significant components of lavender oil, its presence in other plant species is notably limited, making the search for alternative natural sources a complex endeavor. This document summarizes the current scientific knowledge on the distribution of **lavandulol**, presents quantitative data where available, and outlines experimental protocols for its identification and quantification.

Introduction to **Lavandulol**

Lavandulol is a naturally occurring acyclic monoterpene alcohol. It is a colorless liquid with a characteristic mild, floral, and herbaceous aroma, reminiscent of lavender. Its chemical structure features a unique cyclobutane ring, which distinguishes it from more common monoterpenols like geraniol and linalool. The primary isomeric form found in nature is (R)-(-)-**lavandulol**. Due to its pleasant fragrance, **lavandulol** and its acetate ester are valued in the perfume and cosmetics industries. Furthermore, like many terpenes, **lavandulol** is of interest to researchers for its potential biological activities.

Primary Natural Source: The *Lavandula* Genus

The most significant and commercially viable natural source of **lavandulol** is the essential oil of various lavender species. The concentration of **lavandulol** and its esters can vary considerably

depending on the species, cultivar, geographical origin, and distillation process.

Quantitative Data in *Lavandula* Species

The table below summarizes the typical concentration of **lavandulol** and lavandulyl acetate in the essential oils of different *Lavandula* species.

Species	Compound	Concentration Range (% of essential oil)
<i>Lavandula angustifolia</i> (True Lavender)	Lavandulol	0.5 - 2.0%
Lavandulyl acetate		2.0 - 10.0%
<i>Lavandula intermedia</i> (Lavandin)	Lavandulol	0.3 - 1.5%
Lavandulyl acetate		1.0 - 5.0%
<i>Lavandula stoechas</i>	Lavandulol	Trace - 0.5%
Lavandulyl acetate	Not typically a major component	
<i>Lavandula latifolia</i> (Spike Lavender)	Lavandulol	Trace amounts
Lavandulyl acetate	Not typically a major component	

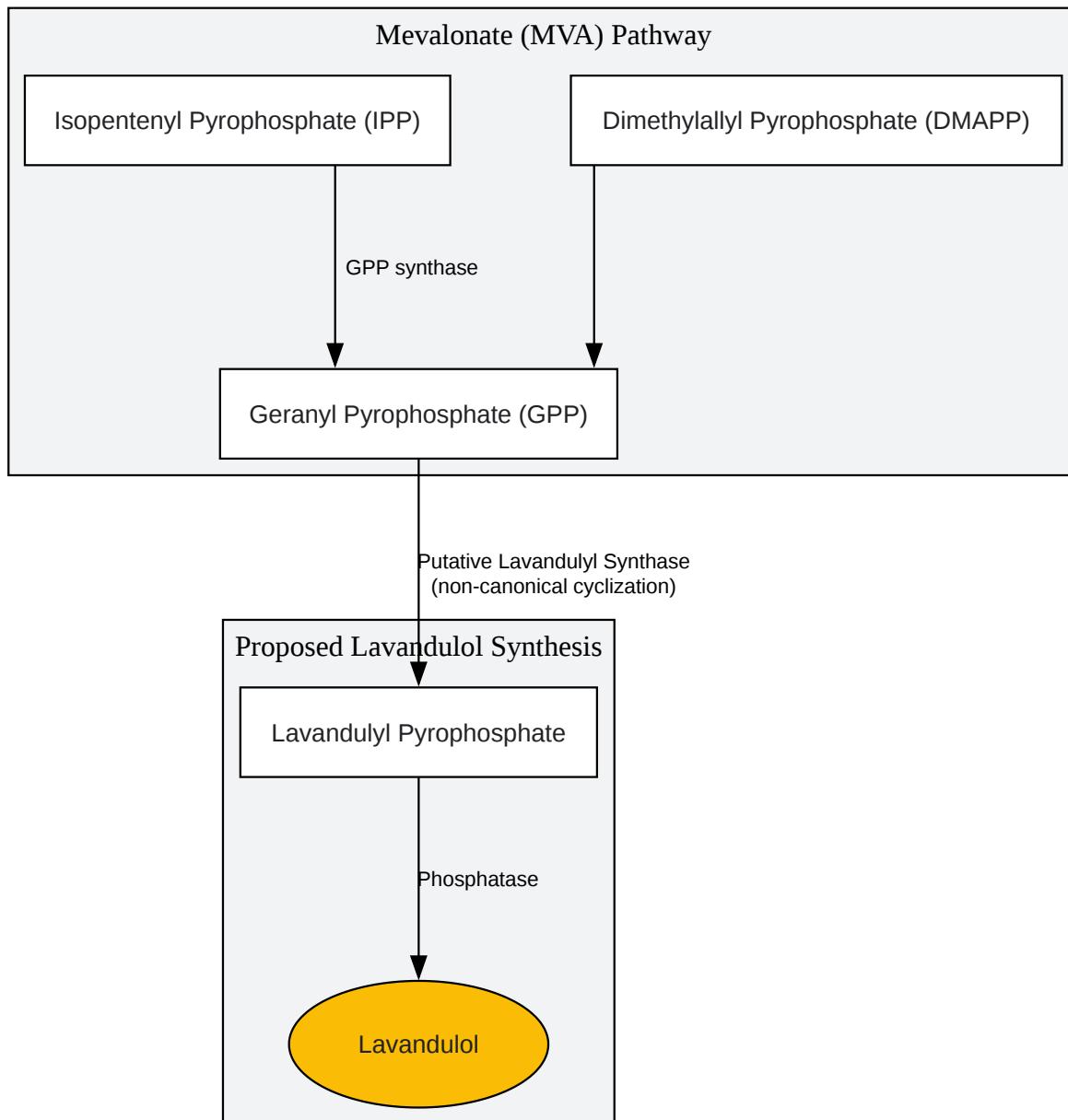
Note: These values are indicative and can vary significantly based on numerous factors.

Documented Natural Sources Beyond Lavender

Despite extensive research into plant essential oils, **lavandulol** has been identified in only a few other species, and typically in very low concentrations. The presence of **lavandulol** outside the *Lavandula* genus is rare, and these sources are not commercially viable for its extraction.

Quantitative Data in Other Plant Species

The following table presents documented occurrences of **lavandulol** in plants other than lavender.


Plant Species	Family	Plant Part	Lavandulol Concentration (% of essential oil)
Artemisia monosperma	Asteraceae	Aerial parts	~0.1%
Tanacetum parthenium (Feverfew)	Asteraceae	Leaves	Trace amounts
Achillea millefolium (Yarrow)	Asteraceae	Flowers	Trace amounts

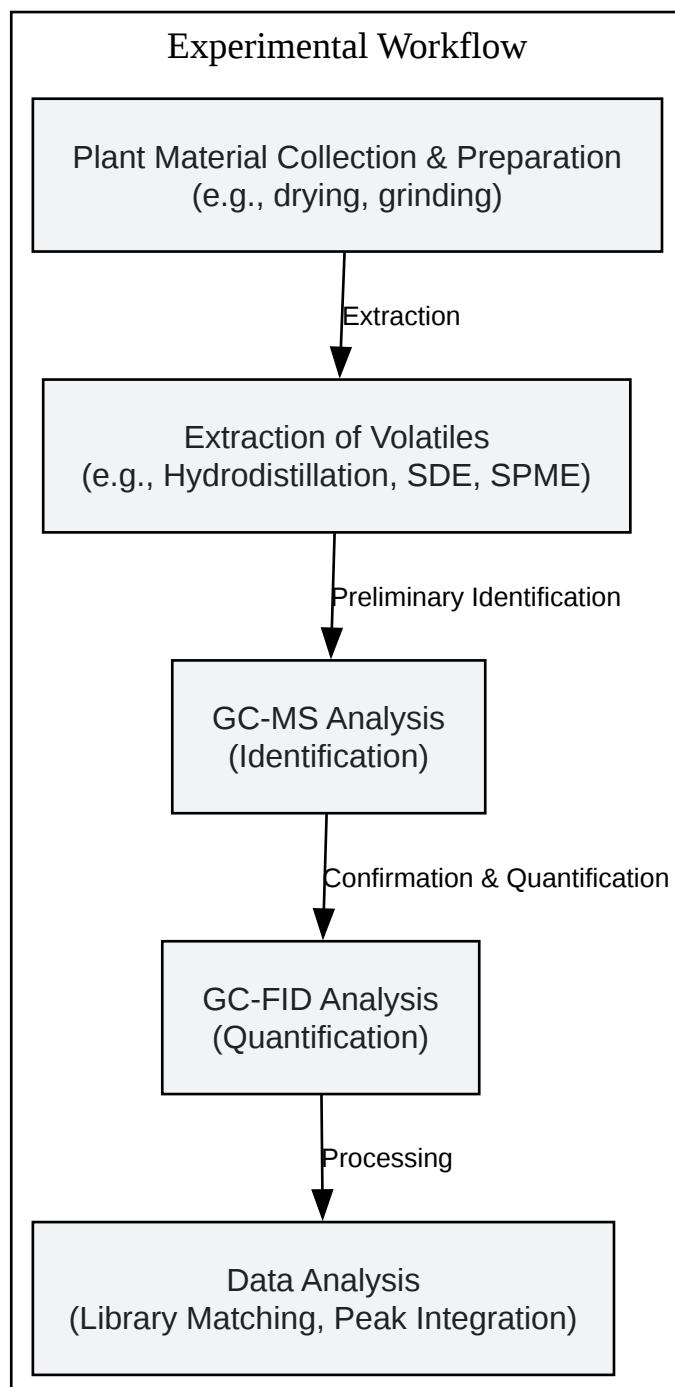
Note: "Trace amounts" indicates that the compound was detected but at concentrations too low for precise quantification, often below 0.1%.

The limited distribution of **lavandulol** suggests a highly specific biosynthetic pathway that may have evolved uniquely or is rarely expressed in the plant kingdom.

Biosynthesis of Lavandulol

The biosynthesis of **lavandulol** in *Lavandula* is believed to proceed through the mevalonate (MVA) pathway, which is common for the formation of monoterpenes in the cytoplasm and mitochondria. The key steps involve the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The proposed biosynthetic pathway leading to **lavandulol** is depicted below. It is hypothesized to involve a non-canonical cyclization of geranyl pyrophosphate (GPP).

[Click to download full resolution via product page](#)


Caption: Proposed biosynthetic pathway of **lavandulol** via the MVA pathway.

Experimental Protocols

For researchers interested in identifying and quantifying **lavandulol** in plant matrices, a general workflow is outlined below. This protocol can be adapted for various plant tissues.

General Experimental Workflow for Lavandulol Identification

The following diagram illustrates a standard workflow for the extraction, identification, and quantification of **lavandulol** from a plant sample.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Beyond Lavender: A Technical Guide to the Natural Occurrence of Lavandulol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b192245#natural-sources-of-lavandulol-beyond-lavender-oil\]](https://www.benchchem.com/product/b192245#natural-sources-of-lavandulol-beyond-lavender-oil)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com